molecular formula C19H22N4O3 B4421053 2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE

2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4421053
M. Wt: 354.4 g/mol
InChI Key: OYHBKBAHLASDIH-UHFFFAOYSA-N
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Description

2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves several steps, starting with the preparation of the core pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one structure. This is typically achieved through a series of cyclization reactions. The introduction of the 2,6-dimethylmorpholino group is done via a nucleophilic substitution reaction, where the morpholine derivative reacts with a suitable electrophile. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,6-dimethylmorpholino group can enhance binding affinity and specificity, while the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core can participate in various biochemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. The presence of the 2,6-dimethylmorpholino group makes this compound unique, as it can influence the compound’s chemical and biological properties. Other similar compounds may include:

  • Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives with different alkyl or aryl groups.
  • Morpholine derivatives with varying substituents on the morpholine ring.

This compound’s unique combination of functional groups and structural features makes it a valuable tool in various scientific research applications.

Properties

IUPAC Name

5-(2,6-dimethylmorpholine-4-carbonyl)-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-11-6-5-7-23-16(11)20-17-14(18(23)24)8-15(21(17)4)19(25)22-9-12(2)26-13(3)10-22/h5-8,12-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHBKBAHLASDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE

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